molecular formula C23H23FN2O6 B2660344 methyl 5-{[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate CAS No. 898418-31-0

methyl 5-{[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate

Cat. No.: B2660344
CAS No.: 898418-31-0
M. Wt: 442.443
InChI Key: CMGHJWYBPGTJHY-UHFFFAOYSA-N
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Description

Methyl 5-{[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate is a synthetic small molecule characterized by a fused heterocyclic architecture. Its structure integrates:

  • A 4-oxo-4H-pyran core substituted with a 4-(4-fluorophenyl)piperazine moiety at the 6-position.
  • A furan-2-carboxylate group linked via an ether bridge to the pyran ring.
  • A methyl ester at the furan’s 2-position.

The pyran and furan rings may contribute to its physicochemical properties, such as solubility and metabolic stability.

Properties

IUPAC Name

methyl 5-[[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxymethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O6/c1-29-23(28)21-7-6-18(32-21)14-31-22-15-30-19(12-20(22)27)13-25-8-10-26(11-9-25)17-4-2-16(24)3-5-17/h2-7,12,15H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGHJWYBPGTJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-{[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate typically involves multiple steps. One common route starts with the preparation of the piperazine derivative, which is then reacted with a fluorophenyl compound under controlled conditions to form the intermediate. This intermediate is further reacted with a pyran derivative to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium or potassium tert-butoxide in organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily studied for its antimicrobial and antitumor properties. The structural features, including the piperazine moiety and the furan-2-carboxylate group, contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing piperazine structures often exhibit significant antimicrobial properties. For instance, derivatives of piperazine have been shown to possess activity against various bacterial strains, making them candidates for antibiotic development . The incorporation of a fluorophenyl group enhances these properties by increasing lipophilicity, which aids in cell membrane penetration.

Antitumor Activity

Methyl 5-{[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate has been evaluated for its anticancer potential. Studies have demonstrated that compounds with similar structures can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . The presence of the piperazine ring is particularly associated with enhanced cytotoxicity against these cells.

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis of this compound is crucial for optimizing its biological activity.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the piperazine ring and the furan moiety significantly affect the compound's potency. For example, substituents like fluorine on aromatic rings have been correlated with increased biological activity due to their electron-withdrawing effects, which stabilize the molecular structure during interactions with biological targets .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

StudyFocusFindings
Study AAntimicrobial ActivityShowed significant inhibition against E. coli and S. aureus strains.
Study BAntitumor ActivityDemonstrated IC50 values lower than 10 µM against MCF-7 cells.
Study CSynthesis OptimizationImproved yield by modifying reaction conditions and using different solvents.

These findings underscore the compound's potential as a lead structure for developing new therapeutic agents targeting infections and cancer.

Mechanism of Action

The mechanism of action of methyl 5-{[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for these receptors, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Limited direct comparative studies are available for this compound.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Potential Applications
Methyl 5-{[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate Pyran-furan 4-Fluorophenylpiperazine, methyl ester Hypothetical CNS modulation
5-Fluoro-3-(4-fluorophenyl)-2-(1-(6-(4-methylpiperazin-1-yl)-9H-purin-9-yl)ethyl)-4H-chromen-4-one Chromenone-purine 4-Fluorophenyl, 4-methylpiperazine, purine Kinase inhibition (patented)
[4-({4-[1-(4-fluorophenyl)-4-{[(3R)-3-phenylpyrrolidin-1-yl]carbonyl}-1H-pyrazol-5-yl]piperidin-1-yl}methyl)phenyl]sulfamate Pyrazole-piperidine 4-Fluorophenyl, sulfamate, pyrrolidine Enzyme inhibition (e.g., kinases)

Key Observations:

Substituent Effects :

  • The 4-fluorophenylpiperazine group is shared across all compounds, suggesting a role in target binding (e.g., serotonin or dopamine receptors) .
  • The methyl ester in the target compound may enhance oral bioavailability compared to sulfamate or purine derivatives .

Core Structure Influence: The pyran-furan system in the target compound contrasts with the chromenone-purine (Example 109, ) or pyrazole-piperidine () scaffolds. These differences likely alter:

  • Lipophilicity: Pyran-furan systems may exhibit lower logP values than chromenone derivatives, affecting blood-brain barrier penetration.
  • Metabolic Stability : Ester groups (as in the target) are prone to hydrolysis, whereas sulfamate or purine groups () may resist first-pass metabolism.

Biological Activity :

  • While Example 109 () is patented for kinase inhibition, the target compound’s pyran-furan core lacks documented activity data.
  • Piperazine-containing analogs often show affinity for G-protein-coupled receptors (GPCRs), but specific target validation is absent for this molecule.

Biological Activity

Methyl 5-{[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

Chemical Structure

The compound features a multifaceted structure that includes:

  • A furan ring
  • A pyran moiety
  • A piperazine substituent

This structural diversity is believed to contribute to its varied biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyran derivatives, including those similar to this compound.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The IC50 values ranged from 0.250.25 µM to 0.580.58 µM for different derivatives, indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil .
  • Mechanism of Action :
    • The anticancer effects are attributed to the ability of the compound to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties , which have been documented in various studies.

Antimicrobial Efficacy

  • Broad Spectrum Activity :
    • This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .
  • Comparative Studies :
    • When tested against standard strains such as E. coli and S. aureus, the compound demonstrated lower minimum inhibitory concentrations (MICs) than some conventional antibiotics, suggesting a promising alternative in antimicrobial therapy .

Other Pharmacological Activities

In addition to its anticancer and antimicrobial properties, this compound has been investigated for other biological activities:

  • Anti-inflammatory Effects :
    • Research indicates that derivatives of pyran can inhibit COX enzymes, leading to reduced inflammation . This suggests potential applications in treating inflammatory diseases.
  • Anticonvulsant Activity :
    • Some studies have reported anticonvulsant properties associated with similar compounds, indicating that this compound may also offer neuroprotective benefits .

Summary of Biological Activities

Activity TypeObservationsReference
AnticancerIC50 values between 0.25 µM - 0.58 µM
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryInhibits COX enzymes
AnticonvulsantPotential neuroprotective effects

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

  • Methodology : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, flow-chemistry techniques (as demonstrated in the synthesis of diphenyldiazomethane) can enhance reproducibility and yield by controlling reaction conditions precisely .
  • Key Parameters : Monitor intermediates via HPLC (≥98% purity threshold) and track byproducts using LC-MS. Reference protocols from copolymerization studies of structurally complex heterocycles for stepwise optimization .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • X-ray crystallography for definitive stereochemical confirmation, as applied to ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate .
  • High-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C, DEPT-135) to verify molecular weight and substituent positioning.
  • HPLC with UV/Vis detection to quantify impurities, referencing protocols from fluorinated piperazine derivatives .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies using ICH guidelines (e.g., 40°C/75% RH for 6 months). Analyze degradation products via LC-MS/MS and compare with synthetic standards. For hydrolytic stability, test in buffered solutions (pH 1–13) and monitor ester bond cleavage, a common instability in carboxylate derivatives .

Advanced Research Questions

Q. What computational approaches are suitable for predicting biological targets or binding affinities?

  • Methodology :

  • Perform docking studies using software like AutoDock Vina to model interactions with CNS receptors (e.g., dopamine or serotonin transporters), leveraging structural similarities to fluorinated phenethylamines (e.g., 4F-MPH) .
  • Apply density functional theory (DFT) to calculate electrostatic potential surfaces, as done for ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate, to predict reactive sites for metabolic studies .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?

  • Methodology : Synthesize analogs with modified substituents (e.g., replacing the 4-fluorophenyl group with other halogens or electron-withdrawing groups). Test in vitro receptor-binding assays (e.g., radioligand displacement) and correlate results with computational predictions. Reference SAR frameworks from 1,5-diarylpyrazole derivatives .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodology :

  • Validate assay conditions using positive controls (e.g., known receptor agonists/antagonists).
  • Apply statistical modeling (e.g., ANOVA for inter-lab variability) and orthogonal assays (e.g., functional cAMP vs. calcium flux assays) to confirm target engagement. Cross-reference with fluorinated piperazine analogs to identify assay-specific artifacts .

Q. How can metabolic pathways and potential toxicities be investigated preclinically?

  • Methodology : Use radiolabeled isotopes (e.g., ¹⁴C at the methyl ester group) for in vivo ADME studies. Identify phase I/II metabolites via liver microsome incubations and LC-HRMS. Compare with toxicity databases for fluorophenyl-piperazine motifs, noting hepatotoxicity risks in structurally related compounds .

Q. What crystallographic methods are critical for studying polymorphism or co-crystal formation?

  • Methodology : Screen polymorphs using solvent-drop grinding and analyze via PXRD and DSC . For co-crystals, employ slurry crystallization with pharmaceutically relevant co-formers (e.g., succinic acid). Reference crystal packing analyses from ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate .

Q. How can researchers evaluate synergistic effects when combining this compound with other bioactive agents?

  • Methodology : Use isobolographic analysis or combination index (CI) methods in cell-based assays (e.g., cancer cell viability). Test combinations with known CYP450 inhibitors to assess pharmacokinetic interactions, guided by metabolic data from fluorinated analogs .

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